6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Catalog No.
S14220960
CAS No.
M.F
C7H6BrN3O
M. Wt
228.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Product Name

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

IUPAC Name

6-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5(8)2-3-6-10-9-4-11(6)7/h2-4H,1H3

InChI Key

GNCCBAUHMGQJOI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=NN=CN21)Br

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridine structure. Its molecular formula is C7H6BrN3OC_7H_6BrN_3O, and it has a molecular weight of approximately 228.05 g/mol. The compound is characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 5-position of the triazolo ring. This unique arrangement of substituents contributes to its distinct chemical properties and potential biological activities.

The reactivity of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can be attributed to its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo demethylation or serve as a leaving group in various chemical transformations. Additionally, the triazole moiety may engage in coordination with metal ions or participate in cycloaddition reactions due to its electron-rich nature.

Research indicates that 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent, as well as its effects on various cancer cell lines. The compound's unique structure allows it to interact with biological targets effectively, leading to potential therapeutic applications.

Several methods have been reported for synthesizing 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine:

  • Cyclization Reactions: The synthesis often involves cyclization reactions between appropriate precursors containing bromine and methoxy groups.
  • Substitution Reactions: Bromination of suitable pyridine derivatives followed by methoxylation can yield the target compound.
  • Multi-step Synthesis: A multi-step synthetic approach may be employed where intermediates are formed and subsequently transformed into the desired product through various

6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential use in drug development.
  • Material Science: The compound may also have applications in developing new materials with specific electronic properties due to its heterocyclic structure.

Studies on the interactions of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine with biological targets have revealed its potential as an enzyme inhibitor and its ability to bind to specific receptors. These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine. Here are some notable examples:

Compound NameCAS NumberKey Differences
6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine899429-04-0Methyl group instead of methoxy
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine356560-80-0No substituent at the 8-position
7-Bromo-[1,2,4]triazolo[1,5-a]pyridine1053655-66-5Bromine at the 7-position instead of the 6-position
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine899429-05-7Methyl group at the 2-position

The uniqueness of 6-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine lies in its specific combination of substituents that enhance its biological activity while providing distinct chemical reactivity compared to similar compounds. The presence of both bromine and methoxy groups allows for diverse synthetic modifications and biological interactions that are not observed in other derivatives.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

226.96942 g/mol

Monoisotopic Mass

226.96942 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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